molecular formula C8H5ClF3N3 B8769397 6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No. B8769397
M. Wt: 235.59 g/mol
InChI Key: ARYHLIQGTSZLHK-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

A solution of 6-chloro-3-aminopyridazine x34 (3.16 g, 1 eq, 24.2 mmol) and 3-bromo-1,1,1-trifluorobutan-2-one (5 g, 1 eq, 24.4 mmol) in 1,2-dimethoxyethane (100 ml) is refluxed during 17 hours. After cooling to room temperature and filtration, the solvent is removed under reduced pressure and the crude mixture is purified by preparative chromatography on silicagel (CH2Cl2/MeOH/NH4OH: 98/2/0.2 (v/v/v)) leading to 6-chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine x35.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Br[CH:10]([CH3:17])[C:11](=O)[C:12]([F:15])([F:14])[F:13]>COCCOC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([CH3:17])=[C:11]([C:12]([F:15])([F:14])[F:13])[N:8]=2)[N:7]=1

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
5 g
Type
reactant
Smiles
BrC(C(C(F)(F)F)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mixture is purified by preparative chromatography on silicagel (CH2Cl2/MeOH/NH4OH: 98/2/0.2 (v/v/v))

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(=C(N2)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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